molecular formula C8H8FNO2 B8732497 5-(1,3-Dioxolan-2-YL)-2-fluoropyridine

5-(1,3-Dioxolan-2-YL)-2-fluoropyridine

Cat. No.: B8732497
M. Wt: 169.15 g/mol
InChI Key: QRPNHFFCUZNQRD-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-fluoropyridine is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

5-(1,3-dioxolan-2-yl)-2-fluoropyridine

InChI

InChI=1S/C8H8FNO2/c9-7-2-1-6(5-10-7)8-11-3-4-12-8/h1-2,5,8H,3-4H2

InChI Key

QRPNHFFCUZNQRD-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CN=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a pressure vessel, combine 6-fluoro-pyridine-3-carbaldehyde (4 g, 32 mmol), ethylene glycol (3 g, 48 mmol), copper (II) chloride di-hydrate (0.56 g, 3.2 mmol) and THF (10 mL). Heat the mixture at 100° C. for 1 hour. Dilute the mixture with chloroform-isopropanol (3:1, 100 mL). Wash the organic phase with saturated aqueous sodium chloride and water. Dry the organic layer over sodium sulfate. Concentrate the solution in vacuo to brown oil. Purify by column chromatography (20% ethyl acetate in hexane) to afford the title compound (2.1 g, 39%) as a pale yellow oil. MS (ES) m/z 170 [M+1]+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
chloroform isopropanol
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
copper (II) chloride di-hydrate
Quantity
0.56 g
Type
catalyst
Reaction Step Five
Yield
39%

Synthesis routes and methods II

Procedure details

6-Fluoronicotinaldehyde (21.96 g, 176 mmol) was suspended in toluene (340 mL) and ethylene glycol (10.4 mL, 186 mmol) and p-toluenesulfonic acid (Acros, 15% in acetic acid, 1.10 mL) were added. The flask was fitted with a Dean-Stark head and a reflux condenser, and placed in a preheated oil bath (120° C.) and the reaction was stirred. After 45 minutes, the reaction was cooled to room temperature. The reaction was diluted with saturated sodium bicarbonate (50 mL), water (150 mL) and EtOAc (150 mL). The layers were separated and the aqueous phase was extracted with EtOAc. The organic phases were combined, dried over sodium sulfate, filtered, concentrated, and purified on a silica gel filter (600 mL fritted filter with about 3 inches of silica gel; DCM to 100:1 to 50:1 DCM/MeOH to 40:1 DCM/MeOH) to give 19.055 g of 5-(1,3-dioxolan-2-yl)-2-fluoropyridine. m/z (ESI, +ve ion) 170 (M+H)+.
Quantity
21.96 g
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
340 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

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